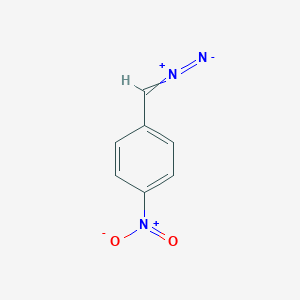

1-(Diazomethyl)-4-nitrobenzene

Description

1-(Diazomethyl)-4-nitrobenzene (C₇H₅N₃O₂, MW: 179.14 g/mol) is a nitroaromatic compound featuring a diazomethyl (-CHN₂) substituent at the para position relative to the nitro group. This compound is synthesized via oxidation of hydrazine derivatives, such as 2-nitrobenzylidene-hydrazines, using activated manganese(IV) oxide, yielding the diazo functionality . Its structural identity is confirmed by ¹H NMR (δ 7.90–8.30 ppm for aromatic protons), ¹³C NMR (δ 120–150 ppm for aromatic carbons), and HRMS analysis .

The diazomethyl group confers high reactivity, enabling applications in C–C bond insertion reactions for homologation of benzyl bromides (e.g., synthesis of 1-(1-bromo-2-(4-methoxyphenyl)ethyl)-4-nitrobenzene in 57% yield) . It also serves as a precursor for caged luciferin derivatives in bioluminescence studies .

Properties

CAS No. |

19479-80-2 |

|---|---|

Molecular Formula |

C7H5N3O2 |

Molecular Weight |

163.13 g/mol |

IUPAC Name |

1-(diazomethyl)-4-nitrobenzene |

InChI |

InChI=1S/C7H5N3O2/c8-9-5-6-1-3-7(4-2-6)10(11)12/h1-5H |

InChI Key |

MNGYXDOGPIDUNU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=[N+]=[N-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C=[N+]=[N-])[N+](=O)[O-] |

Other CAS No. |

19479-80-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(diazomethyl)-4-nitrobenzene with structurally related nitroaromatic compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₇H₅N₃O₂ | 179.14 | Diazomethyl, Nitro | Para-substituted, planar aromatic ring |

| 1-(Chloromethyl)-4-nitrobenzene | C₇H₆ClNO₂ | 185.58 | Chloromethyl, Nitro | Electrophilic chloromethyl group |

| 1-(Diphenylmethyl)-4-nitrobenzene | C₁₉H₁₅NO₂ | 289.33 | Diphenylmethyl, Nitro | Sterically hindered, bulky substituent |

| 1-(Ethanesulfonyl)-4-nitrobenzene | C₈H₉NO₄S | 215.22 | Ethanesulfonyl, Nitro | Sulfonyl electron-withdrawing group |

| 4-Nitro-4'-hydroxy-azobenzene | C₁₂H₉N₃O₃ | 243.22 | Azo (-N=N-), Nitro, Hydroxy | Conjugated azo linkage |

Key Observations :

- The diazomethyl group in the target compound is unique in its ability to participate in cycloaddition and insertion reactions, unlike the stable azo group in 4-nitro-4'-hydroxy-azobenzene .

- Chloromethyl and iodomethyl derivatives (e.g., 1-(iodomethyl)-4-nitrobenzene, C₇H₆INO₂) exhibit nucleophilic substitution reactivity due to halide leaving groups .

Reactivity Comparison:

- This compound :

- 1-(Chloromethyl)-4-nitrobenzene :

- Azo Derivatives (e.g., 4-Nitro-4'-hydroxy-azobenzene) :

Thermal and Stability Properties:

- Diazomethyl derivatives are thermally unstable due to the labile N₂ moiety, whereas sulfonyl (e.g., 1-(ethanesulfonyl)-4-nitrobenzene) and azo compounds exhibit higher thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.